molecular formula C20H23NO3 B12845087 tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate

tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate

Cat. No.: B12845087
M. Wt: 325.4 g/mol
InChI Key: PQVIJSJKXFVEND-FMIVXFBMSA-N
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Description

tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxystyryl moiety, and a phenyl ring. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate styryl derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran or acetonitrile. The reaction conditions often include heating the mixture to a temperature range of 40-60°C to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step organic syntheses .

Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from other functional groups. It is also used in the synthesis of pharmaceuticals where protection of amine groups is necessary .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to act as a protecting group allows for the synthesis of complex molecules with high precision .

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-bromobenzyl)carbamate
  • tert-Butyl (5-oxopentyl)carbamate

Uniqueness: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is unique due to the presence of the methoxystyryl moiety, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]carbamate

InChI

InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-8-6-5-7-16(18)12-9-15-10-13-17(23-4)14-11-15/h5-14H,1-4H3,(H,21,22)/b12-9+

InChI Key

PQVIJSJKXFVEND-FMIVXFBMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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